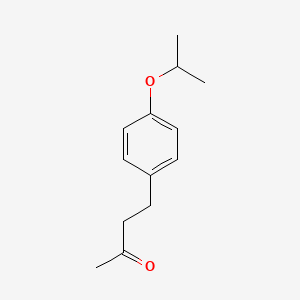
4-(4-Isopropoxy-phenyl)-butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Isopropoxy-phenyl)-butan-2-one: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further connected to a butan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxy-phenyl)-butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-isopropoxyphenol with butan-2-one under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-Isopropoxyphenol and butan-2-one.
Reagents: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
化学反应分析
Types of Reactions
4-(4-Isopropoxy-phenyl)-butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Isopropoxyphenyl)-butanoic acid.
Reduction: Formation of 4-(4-Isopropoxyphenyl)-butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(4-Isopropoxy-phenyl)-butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Isopropoxy-phenyl)-butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-Isopropylphenol: Similar structure but lacks the butan-2-one moiety.
4-Isopropenylphenol: Contains an isopropenyl group instead of an isopropoxy group.
4-(4-Isopropoxyphenyl)-butanoic acid: An oxidized derivative of 4-(4-Isopropoxy-phenyl)-butan-2-one.
Uniqueness
This compound is unique due to the presence of both the isopropoxy group and the butan-2-one moiety, which confer distinct chemical and biological properties
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
4-(4-propan-2-yloxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-10H,4-5H2,1-3H3 |
InChI 键 |
LYACMSNCVPKXOT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















